molecular formula C22H26N4O2 B2607277 (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide CAS No. 476431-10-4

(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide

Cat. No.: B2607277
CAS No.: 476431-10-4
M. Wt: 378.476
InChI Key: RHCSDAFONYNLQS-ROTLSHHCSA-N
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Description

(3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide is a complex organic compound featuring an adamantane core, a hydrazone linkage, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Hydrazone Linkage: The initial step involves the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Adamantane Carboxylation: The adamantane-1-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The hydrazone intermediate is then coupled with the activated adamantane-1-carboxylic acid to form the final product. This step is typically performed in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the hydrazone linkage can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The adamantane core can undergo substitution reactions, particularly halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazone linkage may also play a role in its bioactivity by facilitating the formation of reactive intermediates that can modify biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-1-carboxamide
  • (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-2-carboxamide
  • (3r,5r,7r)-N-(2-((Z)-2-((1H-indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)adamantane-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological activities compared to its analogs. The position of the carboxamide group on the adamantane core can significantly influence its interaction with biological targets and its overall bioactivity.

Properties

IUPAC Name

N-[2-[(2Z)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c27-20(26-25-12-17-11-23-19-4-2-1-3-18(17)19)13-24-21(28)22-8-14-5-15(9-22)7-16(6-14)10-22/h1-4,11-12,14-16,23H,5-10,13H2,(H,24,28)(H,26,27)/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCSDAFONYNLQS-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)NN=CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC(=O)N/N=C\C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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